molecular formula C7H8BrN3O B1377746 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine CAS No. 1439823-02-5

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine

Cat. No.: B1377746
CAS No.: 1439823-02-5
M. Wt: 230.06 g/mol
InChI Key: KXQASTWVGVPICD-UHFFFAOYSA-N
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Description

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine: is a heterocyclic organic compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and an oxetane ring attached to the nitrogen atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(oxetan-3-yl)pyrimidin-2-amine is unique due to the presence of both the bromine atom and the oxetane ring, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-N-(oxetan-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c8-5-1-9-7(10-2-5)11-6-3-12-4-6/h1-2,6H,3-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQASTWVGVPICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279813
Record name 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439823-02-5
Record name 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 5-bromo-N-3-oxetanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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